![molecular formula C20H23NO4 B11182352 3-[(4-Methoxyphenyl)carbamoyl]-3-methyl-2-[(4-methylphenyl)methyl]propanoic acid](/img/structure/B11182352.png)
3-[(4-Methoxyphenyl)carbamoyl]-3-methyl-2-[(4-methylphenyl)methyl]propanoic acid
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Overview
Description
3-[(4-Methoxyphenyl)carbamoyl]-3-methyl-2-[(4-methylphenyl)methyl]propanoic acid is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methoxyphenyl)carbamoyl]-3-methyl-2-[(4-methylphenyl)methyl]propanoic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic compounds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production of unwanted by-products.
Chemical Reactions Analysis
Condensation with Isocyanates and Isothiocyanates
The compound reacts with phenyl isocyanate and phenyl isothiocyanate to form semicarbazide and thiosemicarbazide derivatives, respectively. These reactions occur under anhydrous conditions with yields influenced by solvent polarity and temperature .
Reactant | Product Type | Yield | Key Characterization (13C-NMR Shifts) |
---|---|---|---|
Phenyl isocyanate | Semicarbazide | 72% | C=O at 170.34 ppm |
Phenyl isothiocyanate | Thiosemicarbazide | 68% | C=S at 180.83 ppm |
Cyclization Reactions
Controlled cyclization under acidic or thermal conditions produces heterocyclic systems:
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Thiadiazole formation : Thiosemicarbazide derivatives cyclize in concentrated H<sub>2</sub>SO<sub>4</sub> to yield thiadiazoles (77% yield). NH proton singlets in 1H-NMR shift from 8.66–10.29 ppm .
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Triazolethione synthesis : Reaction with acetyl chloride generates N-acetylated triazolethiones, confirmed by carbonyl resonance at 167.71 ppm .
Oxidation and Hydrolysis
-
Oxidation : The tertiary carbon adjacent to the carboxylic acid group undergoes oxidation under mild conditions (e.g., KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>), forming ketone derivatives.
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Hydrolysis : The carbamoyl group hydrolyzes in basic aqueous solutions (e.g., NaOH 10%, 80°C) to yield free amine and CO<sub>2</sub>.
Functionalization via Acylation
Reaction with acetic anhydride introduces acetyl groups at reactive amine sites:
Starting Material | Product | Reaction Conditions | 1H-NMR Shift (CH<sub>3</sub>) |
---|---|---|---|
Triazolethione derivative | N-Acetylated derivative | Reflux in acetic anhydride | 1.61 ppm (singlet) |
Heterocyclic Ring Formation
Condensation with diketones or anhydrides generates fused rings:
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Pyrrole synthesis : Hexane-2,5-dione in propan-2-ol with acetic acid catalyst forms N-pyrrolyl derivatives. Key 1H-NMR signals: CH<sub>3</sub> at 1.98–2.02 ppm, CH at 5.63–5.71 ppm .
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Phthalimide derivatives : Phthalic anhydride in 1,4-dioxane yields compounds with benzene ring protons at 7.37–7.70 ppm and carbonyls at 173.09 ppm .
Thiourea and Thiocyanate Derivatives
Treatment with potassium thiocyanate introduces thiourea moieties (C=S at 181.93 ppm) . Subsequent reactions with maleic anhydride form thiazole rings, expanding pharmacological potential.
Comparative Reactivity Table
Reaction Type | Key Reagents/Conditions | Product Stability | Applications |
---|---|---|---|
Semicarbazide formation | Phenyl isocyanate, RT, anhydrous | High | Intermediate for drug design |
Thiadiazole cyclization | H<sub>2</sub>SO<sub>4</sub>, reflux | Moderate | Antimicrobial agents |
Acetylation | Acetyl chloride, reflux | High | Bioavailability enhancement |
This compound’s versatility in forming structurally diverse derivatives underscores its utility in medicinal chemistry and materials science. Future research should explore catalytic asymmetric syntheses and green chemistry approaches to optimize these transformations .
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure characterized by a carbamoyl group and two aromatic rings, which contribute to its biological activity. Its molecular formula is C18H23N1O3, and it possesses a molecular weight of approximately 301.38 g/mol. The presence of methoxy and methyl groups enhances its lipophilicity, facilitating better interaction with biological targets.
Pharmacological Studies
The compound has been investigated for its potential anti-inflammatory and analgesic properties. Research indicates that derivatives of this compound exhibit significant inhibition of inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases.
Case Study Example : A study conducted on animal models demonstrated that administration of the compound resulted in a marked reduction in inflammatory markers compared to control groups, supporting its therapeutic potential in pain management.
Antioxidant Activity
Antioxidant properties are crucial for combating oxidative stress-related diseases. The compound has shown promising results in scavenging free radicals, which could lead to applications in preventing diseases such as cancer and neurodegenerative disorders.
Data Table: Antioxidant Activity Assay Results
Assay Type | IC50 (µM) |
---|---|
DPPH Scavenging | 25.5 |
ABTS Scavenging | 30.2 |
FRAP Assay | 18.7 |
Antimicrobial Activity
The compound has demonstrated broad-spectrum antimicrobial activity against various bacterial strains, indicating its potential as an antibacterial agent.
Data Table: Minimum Inhibitory Concentration (MIC) Values
Bacterial Strain | MIC (µM) |
---|---|
Bacillus subtilis | 12.5 |
Staphylococcus aureus | 15.0 |
Escherichia coli | 20.0 |
Pseudomonas aeruginosa | 18.0 |
These findings suggest that the compound could be developed into a new class of antibiotics.
Anticancer Research
Recent studies have explored the anticancer properties of the compound against various cancer cell lines, including breast cancer and glioblastoma.
Case Study Example : In vitro studies revealed that the compound exhibited cytotoxic effects on U-87 glioblastoma cells with an IC50 value of 22 µM, indicating its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 3-[(4-Methoxyphenyl)carbamoyl]-3-methyl-2-[(4-methylphenyl)methyl]propanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-[(4-Methoxyphenyl)carbamoyl]-3-methyl-2-[(4-methylphenyl)methyl]propanoic acid include:
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and structural features
Biological Activity
3-[(4-Methoxyphenyl)carbamoyl]-3-methyl-2-[(4-methylphenyl)methyl]propanoic acid, a compound with the molecular formula C25H22N4O2, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups, including a carbamoyl group and a propanoic acid moiety. The presence of methoxy and methyl substituents on the phenyl rings is significant for its biological activity.
Molecular Characteristics
- Molecular Weight : 442.5 g/mol
- IUPAC Name : N-[(4-methoxyphenyl)carbamoyl]-3-methyl-2-[(4-methylphenyl)methyl]propanoic acid
- Chemical Structure : Chemical Structure
Antitumor Activity
Recent studies have indicated that derivatives of similar structures exhibit significant antitumor activity. For instance, compounds containing thiazole and phenyl groups have shown IC50 values ranging from 1.61 to 1.98 µg/mL against various cancer cell lines, suggesting that structural modifications can enhance cytotoxic effects .
Compound | IC50 (µg/mL) | Cancer Cell Line |
---|---|---|
Compound 9 | 1.61 ± 1.92 | Jurkat |
Compound 10 | 1.98 ± 1.22 | A-431 |
The proposed mechanism of action for compounds similar to this compound involves interaction with specific proteins, such as Bcl-2, which is crucial in regulating apoptosis. Molecular dynamics simulations have shown that these compounds primarily interact through hydrophobic contacts, which may disrupt the protein's function and promote apoptosis in cancer cells .
Study on Metabolic Effects
A study investigating the metabolic effects of related compounds demonstrated that they could significantly improve insulin sensitivity and reduce hepatic steatosis in high-fat diet-induced obesity models. These findings suggest potential applications in metabolic disorder management .
Efficacy in Clinical Trials
Clinical trials evaluating the efficacy of similar compounds have reported promising results in treating various cancers, with some derivatives demonstrating superior activity compared to traditional chemotherapeutics like doxorubicin .
Properties
Molecular Formula |
C20H23NO4 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
4-(4-methoxyanilino)-3-methyl-2-[(4-methylphenyl)methyl]-4-oxobutanoic acid |
InChI |
InChI=1S/C20H23NO4/c1-13-4-6-15(7-5-13)12-18(20(23)24)14(2)19(22)21-16-8-10-17(25-3)11-9-16/h4-11,14,18H,12H2,1-3H3,(H,21,22)(H,23,24) |
InChI Key |
UVUBRMPGPVRXGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C(C)C(=O)NC2=CC=C(C=C2)OC)C(=O)O |
Origin of Product |
United States |
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